2,2',4,5,5'-Pentachlorodiphenyl ether
Description
Industrial and Commercial Origins
The primary industrial and commercial origins of 2,2',4,5,5'-Pentachlorodiphenyl ether are linked to its presence as a contaminant in other chemical products, rather than its direct manufacture and use.
Presence as Impurities in Commercial Products
The most significant pathway for the entry of 2,2',4,5,5'-Pentachlorodiphenyl ether into the environment is as an impurity in certain chlorinated industrial chemicals.
Herbicides: The manufacturing processes of chlorophenoxy herbicides have been identified as a source of PCDEs. While specific congener profiles can vary depending on the exact synthesis methods, the potential for the formation of various PCDEs, including pentachlorodiphenyl ethers, exists.
Wood Preservatives: Technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative used for treating items such as utility poles and railroad ties, is a known source of PCDEs. researchgate.net The manufacturing process for PCP can lead to the formation of various chlorinated organic compounds as impurities, including different congeners of polychlorinated diphenyl ethers. Although the exact composition of these impurities can differ, the presence of pentachlorodiphenyl ethers in technical PCP formulations contributes to their environmental release.
Incidental Formation and Byproducts
Beyond being impurities in manufactured goods, 2,2',4,5,5'-Pentachlorodiphenyl ether can also be formed incidentally in various industrial and thermal processes.
Formation in Chlorinated Industrial Processes
The conditions within certain chlorinated industrial processes can be conducive to the formation of PCDEs. While not a primary source, the potential for the synthesis of these compounds exists in environments with high temperatures and the presence of chlorinated precursors. However, specific data identifying 2,2',4,5,5'-Pentachlorodiphenyl ether in emissions from processes like those involving PCB transformer oil are not well-documented.
Pyrolysis and Incomplete Combustion Byproducts
Thermal decomposition and incomplete combustion of chlorinated organic materials are significant sources of a wide range of chlorinated byproducts, including PCDEs.
Incineration: Municipal and industrial waste incineration can lead to the formation and release of PCDEs. researchgate.netplos.orgnih.gov The complex mixture of materials in waste streams, including plastics and other chlorinated compounds, when subjected to high temperatures in incinerators, can result in the de novo synthesis of PCDEs. The specific congener profile of the emitted PCDEs can be influenced by the composition of the waste and the operational conditions of the incinerator. While general PCDE formation is acknowledged, specific quantification of the 2,2',4,5,5'- congener in incinerator emissions requires more targeted research.
The table below summarizes the primary sources of 2,2',4,5,5'-Pentachlorodiphenyl ether:
| Source Category | Specific Origin | Formation Mechanism |
| Industrial & Commercial Origins | Impurity in Pentachlorophenol (PCP) Wood Preservatives | Byproduct of PCP manufacturing process |
| Impurity in Chlorophenoxy Herbicides | Byproduct of herbicide synthesis | |
| Incidental Formation & Byproducts | Municipal and Industrial Waste Incineration | Pyrolysis and incomplete combustion of chlorinated materials |
Anthropogenic Release Mechanisms into the Environment
The release of 2,2',4,5,5'-Pentachlorodiphenyl ether into the environment is exclusively linked to human activities. The primary mechanisms for its release include:
Industrial Emissions: Direct release from manufacturing facilities that produce chemicals where it is an impurity. This can occur through wastewater discharges, atmospheric emissions, and disposal of solid waste.
Leaching from Treated Products: Wood treated with PCP containing 2,2',4,5,5'-Pentachlorodiphenyl ether as an impurity can release the compound into the surrounding soil and water over time through leaching.
Combustion Emissions: Stack emissions from municipal and industrial waste incinerators can release newly formed 2,2',4,5,5'-Pentachlorodiphenyl ether directly into the atmosphere, from where it can be deposited onto soil and water.
Disposal of Contaminated Products: Improper disposal of commercial products containing this compound as an impurity can lead to its release into landfills and subsequent environmental contamination.
Properties
CAS No. |
131138-21-1 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H |
InChI Key |
MKIAKZAWONVRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Global Distribution of 2,2 ,4,5,5 Pentachlorodiphenyl Ether
Detection and Quantification in Environmental Matrices
Scientific efforts to monitor the presence of 2,2',4,5,5'-Pentachlorodiphenyl ether have spanned across aquatic, terrestrial, and atmospheric environments. However, specific quantitative data for this particular congener remains limited in publicly available research. Much of the existing literature focuses on the broader class of PCDEs or the structurally similar polychlorinated biphenyls (PCBs).
Aquatic Systems (e.g., surface water, sediment)
Due to their hydrophobic nature, PCDEs have a tendency to accumulate in sediments rather than remaining dissolved in the water column. mdpi.com The earliest reports of PCDE contamination in sediments date back to 1981 in Whitby Harbour on Lake Ontario. mdpi.com Subsequent studies in the same area in 1995 revealed mean concentrations of total PCDE congeners in sediments ranging from 622 to 1929 ng/g dry weight (dw). mdpi.com In Lake Ontario, the average concentration of PCDEs in sediment was found to be 1.30 ng/g dw. mdpi.com While these studies highlight the presence of the broader PCDE family in aquatic sediments, specific concentration data for 2,2',4,5,5'-Pentachlorodiphenyl ether in surface water and sediment are not extensively documented.
Terrestrial Compartments (e.g., soil, dust)
The terrestrial environment serves as another significant reservoir for persistent organic pollutants. Research on a similarly structured compound, 2,2',4,5,5'-Pentachlorobiphenyl (B50393), in an industrial area revealed a concentration of approximately 7 µg/kg in soil. researchgate.net This finding suggests that industrial activities can be a source of these types of compounds in soil. However, comprehensive data on the concentration of 2,2',4,5,5'-Pentachlorodiphenyl ether in various types of soil and dust on a broader geographical scale is currently scarce. Studies on other persistent organic pollutants have shown that household dust can be a significant reservoir, but specific levels for this pentachlorodiphenyl ether are not well-established. mdpi.com
Atmospheric Presence
The physical and chemical properties of PCDEs, particularly their supercooled liquid vapor pressure, suggest they have the potential for long-range atmospheric transport. mdpi.com This is supported by the detection of PCDEs in remote regions like the Arctic, far from any direct sources of pollution. mdpi.com For instance, PCDEs have been detected in Arctic cod at concentrations of 2–21 ng/g lipid weight. mdpi.com Despite this evidence of atmospheric transport for the general class of compounds, specific atmospheric concentrations of 2,2',4,5,5'-Pentachlorodiphenyl ether are not widely reported in scientific literature.
Spatial and Temporal Trends of Environmental Concentrations
For related compounds like PCBs, studies have shown a general decline in environmental levels in the United States since their regulation. nih.gov For example, a significant decrease in PCB concentrations in fish and shellfish was observed from the early 1970s to the late 1980s. nih.gov In China, reconstructions of long-term emission trends for certain PCBs suggest that primary industrial sources have been dominant, with unintentional sources predicted to become more significant in the future. nih.gov These trends for PCBs may offer some insight into the potential behavior of PCDEs, but dedicated studies on 2,2',4,5,5'-Pentachlorodiphenyl ether are needed to establish its specific spatial and temporal trends.
Distribution Patterns Across Diverse Ecosystems
The global distribution of persistent organic pollutants is largely governed by their physical-chemical properties and environmental transport mechanisms. The detection of PCDEs in the Arctic is a strong indicator of their capacity for long-range transport and their ability to reach and accumulate in remote ecosystems. mdpi.com The presence of these compounds in various organisms within these ecosystems highlights their potential for bioaccumulation.
While the general principles of global distribution for persistent organic pollutants are understood, detailed mapping of the distribution patterns of 2,2',4,5,5'-Pentachlorodiphenyl ether across a wide range of ecosystems is an area that requires further research. Such studies would be invaluable for understanding its environmental behavior and identifying potential hotspots of contamination.
Environmental Fate and Transport Dynamics of 2,2 ,4,5,5 Pentachlorodiphenyl Ether
Environmental Persistence and Degradation Resistance
2,2',4,5,5'-Pentachlorodiphenyl ether exhibits notable persistence in various environmental compartments, a characteristic of many polybrominated diphenyl ethers. nih.gov Its chemical structure lends it resistance to rapid degradation, leading to its prolonged presence in ecosystems. The half-life of a compound, the time it takes for half of the initial amount to degrade, is a key indicator of its persistence. For PBDE-100, this value can vary significantly depending on the environmental medium.
One study reported the half-life of PBDE-100 to be approximately 2.9 years. nih.gov In soil and sediment, where these compounds tend to accumulate due to their hydrophobic nature, persistence is a significant concern. nih.govfrontiersin.org Anaerobic and anoxic sediments, in particular, serve as major environmental reservoirs for PBDEs. nih.gov While microbial degradation can occur, the process is often slow, especially for higher brominated congeners. frontiersin.org However, some bacterial populations, such as Dehalococcoides, have been found to be capable of complete debromination of lower brominated congeners like PBDE-100. frontiersin.org
Reported Environmental Half-Life of PBDE Congeners
| PBDE Congener | Reported Half-Life |
|---|---|
| BDE-47 | 3 years |
| BDE-99 | 5.4 years |
| BDE-100 | 2.9 years |
| BDE-153 | 11.7 years |
| BDE-154 | 5.8 years |
| BDE-183 | 94 days |
| BDE-209 | 15 days |
Inter-Compartmental Partitioning Behavior
The movement and distribution of 2,2',4,5,5'-Pentachlorodiphenyl ether in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, sediment, and biota. Key parameters include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant.
Due to their high hydrophobicity and lipophilicity, PBDEs readily adsorb to solid matrices like soil and sediment. nih.gov Calculated organic carbon-water partition coefficient (Koc) values have shown a strong correlation with octanol-water partition coefficient (Kow) values, indicating the importance of organic matter in the sorption of these compounds. bohrium.com
The Henry's Law constant provides insight into the partitioning of a chemical between air and water. For PBDE congeners, an increase in bromine content generally leads to a significant decrease in vapor pressure, aqueous solubility, and the Henry's Law constant. oup.comnih.gov This suggests that while volatilization from water can occur, higher brominated congeners are less likely to do so compared to their lower brominated counterparts. nih.gov In the context of soil-plant partitioning, studies have shown that plants can take up PBDEs from the soil. Interestingly, the relative abundance of PBDE-100 in root tissues has been observed to be much greater than its proportion in the initial soil contamination, suggesting congener-specific uptake and accumulation processes. nih.gov
Physicochemical Properties and Partitioning of Select PBDEs
| Compound | Vapor Pressure (P) at 25°C (Pa) | Aqueous Solubility (Sw) at 25°C (g/L) | Henry's Law Constant (H) at 25°C (Pa m³/mol) |
|---|---|---|---|
| BDE-15 | - | 0.00013 | 21 |
| BDE-100 | 0.0000286 | - | - |
| BDE-153 | 0.00000209 | 0.00000087 | - |
| BDE-154 | 0.00000380 | 0.00000087 | - |
| BDE-183 | 0.000000468 | - | 0.0074 |
Long-Range Environmental Transport Potential
There is evidence to suggest that 2,2',4,5,5'-Pentachlorodiphenyl ether has the potential for long-range environmental transport, allowing it to reach remote regions far from its original sources. diva-portal.org This transport primarily occurs through the atmosphere, with the compounds adsorbing to airborne particulate matter. researchgate.netospar.org The detection of PBDE-100 in remote mountain areas across Europe and in Antarctica provides strong evidence of its capacity for long-distance travel. diva-portal.orgresearchgate.netmdpi.com
The atmospheric half-life of pentabrominated congeners has been estimated to be around 29 days. industrialchemicals.gov.au During atmospheric transport, PBDEs can undergo photodegradation. For instance, the ratio of BDE-99 to BDE-100 in Antarctic air samples has been used to suggest photodegradation of BDE-99 during its journey in the austral summer. diva-portal.org The presence and distribution patterns of PBDE-100 in remote ecosystems underscore its ability to be transported globally, making it a pollutant of international concern.
Photodegradation Pathways in Environmental Media
Photodegradation, or photolysis, is a significant abiotic transformation mechanism for 2,2',4,5,5'-Pentachlorodiphenyl ether in the environment. nih.gov This process involves the breakdown of the molecule by sunlight. nih.gov Laboratory studies have demonstrated that PBDE-100 can undergo photodebromination when exposed to both artificial and natural sunlight. nih.govnih.gov
Two primary photodegradation pathways have been identified for PBDE-100 in ice samples: stepwise reductive debromination and intramolecular elimination of HBr. nih.gov The first pathway leads to the formation of brominated diphenyl ethers with a lower number of bromine atoms. The second pathway can result in the formation of polybrominated dibenzofurans. nih.gov The specific products formed can vary depending on the environmental medium. For example, in the presence of Fe(0), debromination of PBDE-100 has been shown to produce congeners such as BDE-47, BDE-50, BDE-51, and BDE-75, which are also observed in photodebromination experiments. nih.gov The rate of photodegradation is generally observed to decrease with a decreasing degree of bromination. acs.org
Identified Photodegradation Products of BDE-100
| Experimental Condition | Identified Products | Primary Pathway |
|---|---|---|
| Ice Photolysis | Lower brominated BDEs, Polybrominated dibenzofurans | Stepwise reductive debromination, Intramolecular elimination of HBr |
| Fe(0) Debromination | BDE-47, BDE-50, BDE-51, BDE-75 | Reductive debromination |
Bioaccumulation, Biotransformation, and Biomagnification of 2,2 ,4,5,5 Pentachlorodiphenyl Ether
Bioaccumulation and Bioconcentration Mechanisms in Organisms
The accumulation of 2,2',4,5,5'-pentachlorodiphenyl ether in organisms is primarily driven by its physicochemical properties, particularly its high lipophilicity and resistance to degradation.
Due to its lipophilic (fat-loving) nature, 2,2',4,5,5'-pentachlorodiphenyl ether readily partitions from water into the lipid-rich tissues of organisms. nih.gov This process is a key factor in its bioaccumulation. The molecule's high octanol-water partition coefficient (log Kow) indicates a strong tendency to move from aqueous environments into fatty tissues where it can be stored. ecetoc.org The environmental distribution of such hydrophobic compounds results in their accumulation in the lipid reservoirs of biota.
The primary route of uptake in aquatic organisms is through direct absorption from the surrounding water across respiratory surfaces like gills, and to a lesser extent, through ingestion of contaminated food. Once absorbed into the bloodstream, the compound is rapidly distributed and accumulates in tissues with high lipid content, such as adipose tissue, liver, and blubber in marine mammals. This sequestration in fatty tissues leads to long-term retention and a high potential for bioaccumulation.
The kinetics of bioaccumulation are governed by a variety of factors, with lipophilicity and fugacity being paramount.
Lipophilicity : The tendency of a chemical to dissolve in fats, oils, and lipids is quantified by the octanol-water partition coefficient (Kow). A high log Kow value for 2,2',4,5,5'-pentachlorodiphenyl ether signifies its strong affinity for lipids, which is a primary driver for its high bioconcentration factor (BCF) in organisms. ecetoc.org For organic, non-polar substances, the Kow is a useful predictor of bioconcentration. ecetoc.org
Fugacity : This can be understood as the 'escaping tendency' of a chemical from a particular phase (e.g., water, sediment, or an organism's tissues). In the context of bioaccumulation, a fugacity-based model can be used to predict the movement of the compound between the environment and the organism. nih.gov The compound will move from a phase of higher fugacity to one of lower fugacity until equilibrium is reached. For hydrophobic compounds like 2,2',4,5,5'-pentachlorodiphenyl ether, the fugacity in water is typically much higher than in the lipid-rich tissues of an organism, driving the chemical into the organism. Accumulation factors based on fugacity models can provide reasonable estimates of bioaccumulation potential, particularly in organically enriched sediments. nih.gov
Other factors influencing bioaccumulation kinetics include the organism's metabolic rate, feeding habits, trophic level, age, and the bioavailability of the compound in the environment.
Table 1: Bioconcentration Factor (BCF) for Structurally Similar Compounds This table presents data for 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB-101) due to the lack of specific data for 2,2',4,5,5'-pentachlorodiphenyl ether.
| Organism | Compound | BCF Value | Log Kow | Reference |
|---|---|---|---|---|
| Tubificidae (Oligochaete) | 2,2',4,5,5'-pentachlorobiphenyl (PCB-101) | Estimated | 6.38 | researchgate.net |
Biotransformation and Metabolic Pathways in Non-Human Organisms
Once assimilated, 2,2',4,5,5'-pentachlorodiphenyl ether can be metabolized by organisms into more polar compounds, which can facilitate their excretion. However, some of these metabolites can be more toxic and persistent than the parent compound. The metabolic pathways for this compound are primarily understood through studies on the analogous PCB-101.
Hydroxylation is a primary biotransformation pathway for 2,2',4,5,5'-pentachlorodiphenyl ether. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, which introduce a hydroxyl (-OH) group onto the aromatic rings. nih.gov This process increases the water solubility of the compound, making it easier to excrete. In silver crucian carp (B13450389), 2,2',4,5,5'-pentachlorobiphenyl (PCB-101) was metabolized to hydroxylated metabolites, including 3-OH-PCB-101 and 4-OH-PCB-101, which were identified in the liver, gallbladder, blood, and muscle. nih.gov The formation of hydroxylated metabolites can occur through the formation of an arene oxide intermediate. nih.govresearchgate.net
Sulfation is a subsequent Phase II metabolic step where a sulfonate group (-SO3-) is added to the hydroxylated metabolites. This reaction is catalyzed by sulfotransferases and further increases the water solubility of the metabolites, aiding in their elimination from the body. While specific studies on the sulfation of 2,2',4,5,5'-pentachlorodiphenyl ether are limited, studies on a similar compound, 2,2',5,5'-tetrachlorobiphenyl, have identified sulfated metabolites in the serum and liver of exposed rats. nih.govnih.gov
Another significant metabolic pathway involves methylsulfonylation . This process leads to the formation of methylsulfonyl (MeSO2-) metabolites. The metabolism of 2,2',4,5,5'-pentachlorobiphenyl (PCB-101) in rats primarily involves hydroxylation at the 3-position and methylthiolation at the 4-position, which is then oxidized to a methylsulfonyl group. nih.gov These MeSO2-metabolites have been found to be persistent and can accumulate in specific tissues. In rats, 3- and 4-methylsulfonyl metabolites of PCB-101 showed different tissue affinities, with 3-MeSO2 metabolites being more prevalent in the liver and 4-MeSO2 metabolites in the lungs. nih.gov In silver crucian carp, 3-MeSO2-PCB-101 and 4-MeSO2-PCB-101 were identified in the gallbladder, blood, and brain. nih.gov The formation of these metabolites is thought to involve the biliary secretion of precursors that are then metabolized by intestinal microflora. nih.gov
Other conjugation reactions, such as glucosuronidation, may also occur, where glucuronic acid is attached to the hydroxylated metabolites to increase their water solubility and facilitate excretion.
Table 2: Major Metabolites of 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) Identified in Various Organisms
| Organism | Tissue | Metabolite Class | Specific Metabolites Identified | Reference |
|---|---|---|---|---|
| Rat | Liver, Adipose Tissue, Lung | Methylsulfonyl | 3-MeSO2-PCB-101, 4-MeSO2-PCB-101 | nih.gov |
| Silver Crucian Carp | Liver, Gallbladder, Blood, Muscle | Hydroxylated | 3-OH-PCB-101, 4-OH-PCB-101 | nih.gov |
| Silver Crucian Carp | Gallbladder, Blood, Brain | Methylsulfonyl | 3-MeSO2-PCB-101, 4-MeSO2-PCB-101 | nih.gov |
| Silver Crucian Carp | Liver, Gallbladder, Blood, Spleen | Methoxylated | 4-MeO-PCB-101 | nih.gov |
2,2',4,5,5'-pentachlorodiphenyl ether and its structural analogues can induce the activity of Cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics. nih.gov The induction of specific CYP isozymes, such as those in the CYP1A, CYP2B, and CYP3A families in fish, can alter the rate and pathway of biotransformation of this compound and other co-existing pollutants. nih.govresearchgate.net
Aryl hydrocarbon hydroxylase (AHH) is an enzymatic activity associated with certain CYP enzymes, particularly CYP1A. The induction of AHH activity is often used as a biomarker of exposure to planar aromatic hydrocarbons. Studies on the structurally similar 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB-126) have shown that it is a potent inducer of CYP1A and can lead to oxidative stress in marine fish. nih.gov A single injection of 2,2',4,5,5'-pentachlorobiphenyl (PCB-101) in rats caused a significant increase in the contents of cytochromes P450 and the activity of benzo[a]pyrene (B130552) hydroxylase, an AHH activity. nih.gov This induction is often mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov The 3-methylsulfonyl metabolite of PCB-101 has been shown to play a principal role in the induction of these microsomal drug-metabolizing enzymes. nih.gov
Interspecies Variations in Metabolic Profiles (e.g., mink, mouse, rat, fish, plant models)
The metabolism of chlorinated and brominated aromatic compounds varies significantly across different species, influencing their bioaccumulation potential and toxicity. These differences are largely attributable to variations in the activity and composition of metabolic enzymes, particularly the cytochrome P450 (CYP) monooxygenase system. nih.govkobe-u.ac.jp
Studies on related compounds illustrate these species-specific metabolic capacities. For instance, research comparing the metabolism of a structurally similar PCB, 2,2',4,5,5'-pentachlorobiphenyl, in mink and mice revealed stark differences. Within five days of oral administration, mice excreted 74% of the dose, primarily as metabolites, whereas mink excreted only 17%. This indicates a significantly lower metabolic and elimination capacity in mink compared to mice.
In rodents like mice and rats, metabolism of PBDEs, which share the diphenyl ether structure with PCDEs, involves several pathways. These include hydroxylation, cleavage of the ether bond, and debromination followed by hydroxylation. nih.gov Rat and human liver microsome studies show that the ease of PBDE metabolism is generally inversely related to the number of halogen atoms. thescipub.com
In fish, biotransformation of these compounds also occurs. For example, studies on PBDEs in various fish species have shown the capacity for debromination, such as the conversion of BDE-99 to BDE-47 in common carp, which can alter the congener profile within the organism. mdpi.com In a simulated aquatic food chain involving green algae, water fleas, and zebrafish, biotransformation of various PCDE congeners was observed, leading to the formation of hydroxylated and methoxylated metabolites. mdpi.comacs.org
In marine mammals, metabolic capabilities also show significant variation. Harbour seals, for instance, demonstrate a greater ability to metabolize certain PCB and PBDE congeners compared to harbour porpoises. nih.gov This leads to different accumulation patterns in the two species, even when they inhabit the same contaminated environment and share similar diets. nih.govvliz.be No specific information on the metabolic profiles of 2,2',4,5,5'-Pentachlorodiphenyl ether in plant models was available in the reviewed literature.
Table 1: Interspecies Comparison of Metabolic Capacity for Structurally Related POPs This table is based on data for compounds structurally similar to 2,2',4,5,5'-Pentachlorodiphenyl ether, such as PCBs and PBDEs.
| Species | Compound Class | Observed Metabolic Capacity & Pathways | Key Findings |
|---|---|---|---|
| Mink | PCBs | Low | Excreted only 17% of a pentachlorobiphenyl dose in 5 days, indicating slow metabolism and high bioaccumulation potential. |
| Mouse | PCBs, PBDEs | High | Excreted 74% of a pentachlorobiphenyl dose in 5 days. Metabolic pathways for PBDEs include ether bond cleavage, hydroxylation, and debromination. nih.gov |
| Rat | PBDEs | Moderate to High | In vitro studies show metabolism of PBDEs to hydroxylated metabolites, with efficiency depending on the degree of bromination. thescipub.com |
| Fish | PCDEs, PBDEs | Varies by species | Capable of biotransformation, including debromination and formation of hydroxylated/methoxylated metabolites. mdpi.comacs.org |
| Marine Mammals | PCBs, PBDEs | Species-specific | Harbour seals show a higher metabolic capacity for certain congeners compared to harbour porpoises. nih.gov |
Debromination Processes (relevant to related PBDE congeners)
Debromination is a critical biotransformation process for PBDEs, structurally analogous to the likely dechlorination of PCDEs. This process involves the removal of bromine atoms from the diphenyl ether structure, which can occur under anaerobic conditions through microbial action or within organisms as part of metabolic detoxification. berkeley.eduasm.org
The process is typically a reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. acs.orgnih.gov This stepwise removal of halogens generally proceeds from more highly brominated congeners to less brominated ones. nih.gov For example, studies have shown that deca-BDE can be microbially debrominated to nona- and octa-BDEs, and octa-BDE mixtures can be further debrominated to produce a range of products, from hepta- down to di-BDEs. berkeley.edu
The rate of debromination is often related to the number of bromine substituents, with more highly brominated congeners like BDE-209 debrominating faster than less brominated ones like BDE-47 in some systems. acs.org Theoretical studies suggest an electron transfer mechanism is central to this reaction. mdpi.com
Importantly, debromination does not necessarily equate to detoxification. The process can create less-brominated congeners that are more bioavailable and potentially more toxic than the parent compound. berkeley.eduasm.org For instance, the debromination of higher brominated ethers can be a source of the more toxic and bioaccumulative tetra- and penta-BDEs found in the environment. asm.org
Biomagnification Across Trophic Levels in Food Webs
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. As a lipophilic (fat-soluble) and persistent compound, 2,2',4,5,5'-Pentachlorodiphenyl ether is expected to biomagnify. mdpi.comnih.gov Organisms consume contaminated prey, and the compound accumulates in their fatty tissues at a rate faster than it can be eliminated. greenfacts.org
Studies on both PCDEs and PBDEs confirm their potential for biomagnification in freshwater and marine food webs. mdpi.comnih.gov For example, Trophic Magnification Factors (TMFs)—a measure of biomagnification across a food web—have been calculated for numerous PBDE congeners, with many showing values greater than one, indicating they biomagnify. nih.govresearchgate.net Similarly, recent studies on 12 different PCDE congeners in a simulated aquatic food chain found that 11 of them had the ability to biomagnify as trophic levels increased. acs.org
Trophic Transfer Efficiency
The efficiency of trophic transfer determines the extent of biomagnification. This is influenced by the chemical's properties (such as its hydrophobicity, measured by the octanol-water partition coefficient, Kow) and the physiology and ecology of the organisms in the food web. greenfacts.orgnih.gov
For many PCBs and PBDEs, the potential to biomagnify is positively correlated with hydrophobicity up to a certain point. nih.gov However, for very large or highly halogenated molecules, such as octa- to deca-BDE, biomagnification may be reduced, potentially due to poor absorption across biological membranes or rapid metabolism and elimination. nih.govnih.gov For instance, in a Lake Michigan food web, the less-brominated BDE-47 and BDE-100 were found to biomagnify, whereas the highly-brominated BDE-209 did not. nih.gov
The structure of the food web itself is also critical. The biomagnification potential of some compounds differs significantly between aquatic food webs and those that include air-breathing organisms (like birds and mammals).
Table 2: Trophic Magnification Factors (TMFs) for Selected PBDE Congeners in a Freshwater Food Web Source: Adapted from findings in a highly contaminated freshwater food web in South China. nih.gov
| PBDE Congener | Trophic Magnification Factor (TMF) | Biomagnification Potential |
|---|---|---|
| BDE-47 | > 1 | Yes |
| BDE-100 | > 1 | Yes |
| BDE-154 | > 1 | Yes |
| Other Congeners | 0.26 - 4.47 | Varies |
Consequence for Higher Trophic Level Organisms
The accumulation of compounds like 2,2',4,5,5'-Pentachlorodiphenyl ether to high concentrations poses a significant risk to organisms at the top of the food web, such as predatory fish, birds, and marine mammals. nih.goveeer.org These top predators consume large quantities of prey, integrating the contaminant burdens from all the lower trophic levels.
Adverse effects documented for related compounds in wildlife are extensive and serve as a strong indicator of the potential risks of PCDEs. These effects include:
Endocrine Disruption: Many PCDEs and their metabolites can interfere with the body's hormone systems, particularly thyroid hormones, which are crucial for regulating metabolism, growth, and development. nih.govthescipub.com
Reproductive Impairment: Exposure can lead to reduced fertility and malformations. nih.gov
Immunosuppression: The immune systems of organisms can be compromised, making them more susceptible to diseases. nih.gov
Hepatic Oxidative Stress: Damage to the liver can occur as the body attempts to metabolize and detoxify these foreign compounds. nih.gov
These toxic effects can have population-level consequences, threatening the health and stability of wildlife populations, particularly those already under stress from other environmental factors.
Ecotoxicological Investigations and Mechanistic Insights of 2,2 ,4,5,5 Pentachlorodiphenyl Ether
Molecular and Cellular Mechanisms of Action in Model Organisms
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation
The interaction of 2,2',4,5,5'-Pentachlorodiphenyl ether (BDE-99) with the aryl hydrocarbon receptor (AhR) signaling pathway is complex and appears to be dependent on the biological system being studied. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1). nih.govnih.gov
Research has shown that BDE-99 can bind to the AhR, leading to its translocation into the nucleus and binding to dioxin responsive elements (DREs) in the promoter regions of target genes. nih.gov However, the subsequent transactivation of these genes seems to be very weak. nih.gov Some studies have characterized the effect of BDE-99 and other Polybrominated Diphenyl Ethers (PBDEs) as antagonistic, where they inhibit the AhR signaling pathway when co-exposed with potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govresearchgate.net This antagonistic effect has been observed as a concentration-dependent decrease in the expression of AhR-responsive reporter genes. nih.gov
Conversely, other studies have demonstrated a modest agonistic activity. For instance, in zebrafish larvae (Danio rerio), BDE-99 was found to induce the expression of CYP1A mRNA in the liver and intestine, a classic response to AhR activation. nih.gov This induction was observed to be dose-dependent and was more significant at earlier exposure times. nih.gov Similarly, in vitro exposure of human hepatocytes to BDE-99 resulted in the up-regulation of genes for CYP1A2. nih.gov These seemingly contradictory findings suggest that BDE-99 may act as a partial agonist or antagonist depending on the specific cellular context, species, and the presence of other AhR ligands. nih.govresearchgate.netnih.gov
Table 1: BDE-99 Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Binding and Nuclear Translocation | Stably transfected rodent hepatoma cell lines | BDE-99 binds to AhR and promotes nuclear translocation and DRE binding. | nih.gov |
| Gene Transactivation | Stably transfected rodent hepatoma cell lines | Transactivation function of the BDE-99-activated AhR is very weak. | nih.gov |
| Pathway Interaction | Stably transfected rodent and human hepatoma cell lines | Antagonistic effect; inhibits TCDD-induced AhR-EGFP expression and EROD activity. | nih.gov |
| Gene Expression Modulation | Zebrafish (Danio rerio) larvae | Agonistic effect; induces cyp1a mRNA expression in liver and intestine. | nih.gov |
Oxidative Stress Induction and Response Pathways
Exposure to BDE-99 has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.govoup.com This can lead to cellular damage.
Studies on human neuroblastoma cells have indicated that co-exposure to BDE-99 and another congener, BDE-47, can induce synergistic neurotoxic effects that are mediated by oxidative stress, particularly at low doses. nih.gov In American kestrels (Falco sparverius), increasing concentrations of BDE-99 were associated with changes in glutathione (B108866) (GSH) metabolism, a key component of the cellular antioxidant defense system. oup.com Specifically, in male kestrels, BDE-99 concentrations were positively associated with reduced GSH levels, which could represent an adaptive response to increased oxidative challenge. oup.com This was also linked to a negative association with thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, suggesting a complex response where increased antioxidant protection may counteract some oxidative damage. oup.com
In the fish species Oreochromis niloticus, sub-chronic oral exposure to BDE-99 resulted in disturbances to the antioxidant system in both the liver and brain. nih.gov The induction of oxidative stress is a plausible mechanism for the cytotoxicity observed in various cell types and organisms following exposure to BDE-99 and other PBDEs. nih.govnih.gov
Endocrine System Perturbations (mechanistic, not health outcomes)
BDE-99 is recognized as an endocrine-disrupting chemical (EDC), with a primary mechanism of action involving interference with the thyroid hormone system. acs.orgnih.govnih.gov EDCs can alter endocrine function by mimicking or blocking hormone receptors, or by affecting hormone synthesis, transport, and metabolism. nih.govnih.gov
The primary mechanism by which BDE-99 disrupts the thyroid system is not by direct interaction with thyroid receptors. dntb.gov.ua Instead, it appears to interfere with thyroid hormone transport and metabolism. Research in zebrafish has shown that BDE-99 exposure can alter the expression of genes crucial for thyroid hormone homeostasis. nih.gov For instance, in adult female zebrafish, exposure led to decreased levels of the hormone thyroxine (T4) and down-regulated expression of the thyroid hormone transport protein transthyretin (ttr). nih.gov Concurrently, the expression of uridine (B1682114) diphosphate (B83284) glucuronosyl transferase (ugt1ab), an enzyme involved in the detoxification and elimination of thyroid hormones, was up-regulated. nih.gov In males, BDE-99 exposure was associated with increased levels of triiodothyronine (T3) and up-regulated expression of deiodinase 2 (deio2), the enzyme that converts T4 to the more active T3. nih.gov
Furthermore, hydroxylated metabolites of PBDEs (OH-PBDEs) exhibit structural similarities to thyroid hormones, allowing them to bind competitively to thyroid hormone transport proteins like transthyretin. nih.govnih.gov This competition can displace natural thyroid hormones from their transport proteins, potentially altering their bioavailability and clearance. Some studies indicate that OH-BDE99s may have a stronger ability to disrupt thyroid hormone transport than other hydroxylated congeners. nih.gov
Table 2: Mechanistic Effects of BDE-99 on the Thyroid System in Zebrafish (Danio rerio)
| Sex | Effect on Hormone Levels | Gene Expression Modulation | Reference |
|---|---|---|---|
| Female | Decreased Thyroxine (T4) | Down-regulation of transthyretin (ttr); Up-regulation of UDP-glucuronosyl transferase (ugt1ab) | nih.gov |
| Male | Increased Triiodothyronine (T3); Decreased Thyroxine (T4) | Up-regulation of deiodinase 2 (deio2); Down-regulation of UDP-glucuronosyl transferase (ugt1ab) | nih.gov |
Interference with Enzymatic Detoxification Systems (e.g., UDPGT)
BDE-99 interacts with key enzymatic systems responsible for the metabolism and detoxification of foreign compounds, including cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
The oxidative metabolism of BDE-99 is mediated by several CYP enzymes. oup.com Studies using rat hepatic microsomes have shown that BDE-99 undergoes biotransformation more readily than some lower-brominated congeners like BDE-47. oup.com This process results in the formation of various hydroxylated metabolites (OH-PBDEs). oup.com Specifically, CYP2A2 and CYP3A1 have been identified as active in BDE-99 metabolism, while CYP1A1 shows high activity for the formation of a specific metabolite, 6'-OH-BDE-99. oup.com
BDE-99 also influences the expression and activity of Phase II detoxification enzymes, such as UGTs. UGTs play a critical role in making compounds more water-soluble to facilitate their excretion. In zebrafish, exposure to BDE-99 has been shown to modulate the expression of ugt1ab, a gene encoding a UGT enzyme. nih.gov In females, its expression was up-regulated, which is consistent with an adaptive response to enhance the elimination of the compound or its metabolites. nih.gov Conversely, in males, ugt1ab expression was down-regulated. nih.gov This sex-specific difference highlights the complexity of the toxicological response to BDE-99.
Effects on Non-Target Organisms
Aquatic Organisms (e.g., fish, plankton)
BDE-99 has been shown to exert toxic effects on a variety of aquatic organisms, from primary producers like phytoplankton to vertebrates such as fish.
In marine phytoplankton, BDE-99 inhibits growth. For the marine algae Isochrysis galbana, the 72-hour No Observable Effect Concentration (NOEC) for growth rate inhibition was determined to be 3.48 μg L−1. researchgate.net Studies comparing different PBDE congeners have found that the acute toxicity tends to decrease as the degree of bromination increases, with the order of toxicity often being BDE-47 > BDE-99 > BDE-154. researchgate.net
Fish, particularly during their early life stages, are also sensitive to BDE-99. In zebrafish larvae, exposure to BDE-99 at a concentration of 500 nM caused developmental toxicities such as yolk sac edema and pericardial edema after 72 hours of exposure. nih.gov Parental exposure of adult zebrafish to BDE-99 led to developmental toxicity in their F1 offspring, including reduced survival rates, decreased body length, and elevated rates of malformation. nih.gov
In juvenile Nile tilapia (Oreochromis niloticus), sub-chronic oral exposure to BDE-99 induced histopathological damage in the liver and kidney. nih.gov It also caused an increase in acetylcholinesterase activity in muscle tissue and disrupted the antioxidant defense systems in the liver and brain. nih.gov
Table 3: Ecotoxicological Effects of BDE-99 on Aquatic Organisms
| Organism | Endpoint | Finding | Reference |
|---|---|---|---|
| Marine Algae (Isochrysis galbana) | Growth Inhibition | 72-h NOEC = 3.48 μg L−1 | researchgate.net |
| Zebrafish (Danio rerio) Larvae | Developmental Toxicity | Yolk sac and pericardial edema at 500 nM exposure. | nih.gov |
| Zebrafish (Danio rerio) Offspring | Developmental Toxicity (from parental exposure) | Reduced survival, reduced body length, increased malformation rates. | nih.gov |
Terrestrial Wildlife
The presence and ecotoxicological implications of 2,2',4,5,5'-Pentachlorodiphenyl ether (BDE-100) in terrestrial ecosystems are primarily understood through its bioaccumulation and biomagnification in food webs. As a persistent and lipophilic compound, BDE-100 accumulates in the fatty tissues of organisms and its concentration increases at successively higher trophic levels.
Research has demonstrated that terrestrial predatory birds, in particular, exhibit elevated concentrations of BDE-100. Studies have identified notable levels of BDE-100, along with congeners BDE-99 and BDE-153, in species such as the peregrine falcon. researchgate.net This accumulation is a direct consequence of consuming prey that has been previously exposed to the compound.
Investigations into specific terrestrial food chains have provided quantitative data on the biomagnification of BDE-100. One such study analyzed three distinct food chains: great tit to sparrowhawk, small rodents to common buzzard, and small rodents to red fox. nih.gov In the avian predator food chains, BDE-100 was found to biomagnify. nih.gov The biomagnification factor (BMF), which is the ratio of the chemical concentration in a predator to that in its prey, was calculated for these pathways. For the sparrowhawk consuming passerines (great tits), the BMF for BDE-100 was 9. nih.gov Similarly, for the common buzzard preying on small rodents, the BMF was calculated to be 7. nih.gov
Conversely, in the mammalian food chain involving small rodents and the red fox, biomagnification of BDE-100 was not observed. nih.gov This lack of magnification is attributed to the high metabolic capacity of the fox for organohalogen compounds, which allows it to metabolize and excrete the contaminant more efficiently than the avian species studied. nih.gov
A separate study focusing on a terrestrial food chain at an urban landfill site also documented the biomagnification of BDE-100 in European starlings (Sturnus vulgaris). sfu.ca In this environment, starling chicks showed a BMF of 25.6 for BDE-100, while starling eggs exhibited a significantly higher BMF of 485.9, indicating substantial maternal transfer of the compound. sfu.ca
Table 1: Biomagnification Factors (BMFs) of 2,2',4,5,5'-Pentachlorodiphenyl Ether (BDE-100) in Terrestrial Wildlife
| Predator | Prey | BMF | Source |
|---|---|---|---|
| Sparrowhawk (Accipiter nisus) | Passerine birds | 9 | nih.gov |
| Common Buzzard (Buteo buteo) | Small rodents | 7 | nih.gov |
| European Starling (Sturnus vulgaris) - Chicks | Diet (invertebrates, refuse) | 25.6 | sfu.ca |
| European Starling (Sturnus vulgaris) - Eggs | Diet (invertebrates, refuse) | 485.9 | sfu.ca |
Mechanistically, the toxicity of BDE-100 in wildlife is linked to its potential as an endocrine disruptor. In vitro studies have shown that BDE-100 can interfere with multiple hormonal signaling pathways, including those mediated by estrogen, androgen, and thyroid hormone receptors. rsc.org For instance, it has demonstrated the ability to act as an antiandrogen and to enhance the expression of genes responsive to thyroid hormones. rsc.org Although these studies were not conducted on terrestrial wildlife species directly, they provide a mechanistic basis for potential reproductive, developmental, and metabolic effects in exposed animal populations.
Structure-Activity Relationships in Ecotoxicological Profiles
The ecotoxicological behavior of 2,2',4,5,5'-Pentachlorodiphenyl ether, like other polybrominated diphenyl ethers (PBDEs), is intrinsically linked to its molecular structure. The number and position of bromine atoms on the two phenyl rings dictate the compound's physicochemical properties and, consequently, its environmental fate and toxicity.
Quantitative structure-activity relationship (QSAR) models for PBDEs indicate that several structural features are critical in determining their toxicological potential, particularly their ability to bind to receptors like the aryl hydrocarbon receptor (AhR). Key factors include:
Steric Effects: The spatial arrangement of the bromine atoms influences the molecule's shape. For BDE-100, the presence of bromine atoms at positions 2 and 2' (ortho-positions) forces the two phenyl rings to twist relative to each other, resulting in a nonplanar or "bent" conformation. This three-dimensional structure is a crucial determinant of how the molecule interacts with biological receptors.
Hydrophobicity: The high degree of bromination in BDE-100 contributes to its high lipophilicity and hydrophobicity, measured by the octanol-water partition coefficient (Kow). This property governs its tendency to partition from water into the fatty tissues of organisms, which is the basis for its bioaccumulation potential.
Electronic Properties: The distribution of electron density across the molecule, influenced by the electronegative bromine atoms, creates an electrostatic field. This field is a primary factor in the binding affinity of PBDEs to target receptors. The specific substitution pattern of BDE-100 (2,2',4,5,5') creates a unique electrostatic profile that dictates its interaction with biological molecules.
The degree of bromination is a significant factor in the biomagnification potential of PBDEs. Generally, lower-brominated congeners, such as the tetra- and penta-BDEs (including BDE-100), are more readily taken up and biomagnified in food webs compared to higher-brominated congeners like decaBDE (BDE-209). researchgate.net The larger molecular size of highly brominated congeners may hinder their passage across biological membranes, reducing their bioavailability and accumulation efficiency. researchgate.net The structure of BDE-100, a pentabrominated ether, thus places it in a category with a high potential for trophic magnification in sensitive food chains, as observed in avian species.
Advanced Analytical Methodologies for 2,2 ,4,5,5 Pentachlorodiphenyl Ether Research
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate 2,2',4,5,5'-Pentachlorodiphenyl ether from complex matrices and remove interfering substances. The choice of extraction technique depends on the sample type, the analyte's physicochemical properties, and the desired level of sensitivity.
Pressurized Fluid Extraction (PFE)
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting organic compounds from solid and semi-solid samples. researchgate.net This method utilizes elevated temperatures (100-180°C) and pressures (1500-2000 psi) to enhance the extraction efficiency of solvents. epa.gov The high pressure keeps the solvents in a liquid state above their boiling points, which improves analyte solubility and diffusion rates. nih.gov PFE offers significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption and significantly shorter extraction times. epa.gov
The procedure is suitable for extracting a wide range of water-insoluble or slightly water-soluble organic compounds, including polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), from matrices such as soil, sediment, and sludge. epa.govepa.gov The selection of the extraction solvent is crucial and is based on the polarity of the target analyte. For non-polar compounds like chlorinated diphenyl ethers, non-polar solvents or solvent mixtures are typically employed. epa.gov
Table 1: Typical PFE Operational Parameters for Chlorinated Compounds
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 100 - 180°C | Increases solvent extraction efficiency and analyte solubility. epa.gov |
| Pressure | 1500 - 2000 psi | Maintains solvent in a liquid state above its boiling point. epa.gov |
| Solvent System | Acetone/Hexane (B92381) (1:1, v/v) or Hexane | Acetone helps penetrate wet solids, while hexane extracts non-polar analytes like PCBs. epa.gov |
| Static Time | ~5 minutes | Allows the solvent to penetrate the sample matrix for efficient extraction. epa.gov |
| Extraction Cycles | 1-3 cycles | Multiple cycles can enhance recovery for certain analytes. nih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquids. weebly.com It is commonly used to isolate analytes of interest from a liquid sample matrix, such as water, by transferring them into an organic solvent. The process is typically carried out using a separatory funnel where the sample and the extraction solvent are mixed. columbia.edu
The efficiency of the extraction is determined by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic solvent to its concentration in the aqueous phase at equilibrium. columbia.edu To maximize the recovery of 2,2',4,5,5'-Pentachlorodiphenyl ether, an organic solvent in which it is highly soluble and which is immiscible with the sample matrix (usually water) is chosen. Common organic solvents for extracting non-polar compounds include hexane, dichloromethane, and diethyl ether. columbia.edu Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. missouri.edu After extraction, the organic layer is collected and often dried with an anhydrous agent like sodium sulfate (B86663) to remove residual water before further analysis. weebly.com
Solid Phase Extraction (SPE) for Clean-up
Following initial extraction, the sample extract often contains co-extracted matrix components that can interfere with chromatographic analysis. Solid Phase Extraction (SPE) is a widely used clean-up technique to remove these interferences and concentrate the analyte of interest. sigmaaldrich.com The technique involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte is selectively retained on the sorbent while interferences pass through, or vice-versa. sigmaaldrich.com
The SPE process consists of four main steps:
Conditioning: The sorbent is wetted with a solvent to activate it for sample interaction.
Loading: The sample extract is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing: Impurities and interfering compounds are removed by rinsing the cartridge with a specific solvent that does not elute the analyte.
Eluting: The analyte of interest is recovered from the sorbent by passing a strong elution solvent through the cartridge.
For chlorinated compounds like 2,2',4,5,5'-Pentachlorodiphenyl ether, common sorbents include silica (B1680970) gel, Florisil (magnesium silicate), and alumina (B75360). researchgate.netnih.gov The choice of sorbent and elution solvents depends on the specific matrix and the interferences that need to be removed. For example, Florisil is frequently used to clean up pesticide and PCB extracts. epa.gov
Table 2: Common SPE Sorbents for Clean-up of Chlorinated Compound Extracts
| Sorbent | Type | Application | Elution Solvents |
|---|---|---|---|
| Florisil | Polar Adsorbent (Magnesium Silicate) | Clean-up of pesticide and PCB extracts from non-polar solvents. epa.gov | Hexane, Diethyl ether/Hexane mixtures. epa.gov |
| Silica Gel | Polar Adsorbent | Separation of compounds based on polarity; removal of polar interferences. researchgate.net | Varies based on analyte polarity (e.g., hexane, dichloromethane). |
| Alumina | Polar Adsorbent | Used for removing lipids and other interferences from sample extracts. nih.gov | Hexane, Dichloromethane/Hexane mixtures. researchgate.net |
| C18 (Octadecylsilane) | Reversed-Phase | Extraction of non-polar to moderately polar analytes from aqueous matrices. unitedchem.com | Acetone, n-Hexane. unitedchem.com |
Chromatographic Separation Techniques
Chromatography is the cornerstone of instrumental analysis for separating complex mixtures. For 2,2',4,5,5'-Pentachlorodiphenyl ether, gas and liquid chromatography are the primary techniques used for separation prior to detection.
Gas Chromatography (GC)
Gas Chromatography (GC) is the standard and most powerful technique for the analysis of volatile and semi-volatile compounds like polychlorinated diphenyl ethers. thermofisher.com The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.
The sample extract is injected into a heated inlet, where it is vaporized and carried onto the column by the mobile phase. Separation occurs as the different components of the mixture travel through the column at different rates depending on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase. Compounds are identified based on their retention time—the time it takes for an analyte to pass through the column.
For the analysis of chlorinated aromatic hydrocarbons, a non-polar or semi-polar capillary column, such as one with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, is commonly used. Detection is often performed using an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS), which provides definitive identification and structural information. thermofisher.com
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of 2,2',4,5,5'-Pentachlorodiphenyl ether, especially for samples that are not suitable for GC due to low volatility or thermal instability. basicmedicalkey.com In HPLC, a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase. basicmedicalkey.com
The basic components of an HPLC system include a solvent delivery system (pump), a sample injector, the column, and a detector. basicmedicalkey.com Separation is achieved based on the analyte's interaction with the stationary and mobile phases. There are two primary modes of HPLC:
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). This is the most common mode used in modern analytical chemistry.
For a non-polar compound like 2,2',4,5,5'-Pentachlorodiphenyl ether, reversed-phase HPLC would be the method of choice. Detection is typically accomplished using a UV/Visible spectrophotometric detector, as aromatic rings absorb UV light. basicmedicalkey.com
Table 3: Comparison of GC and HPLC for 2,2',4,5,5'-Pentachlorodiphenyl Ether Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com |
| Analytes | Volatile and semi-volatile, thermally stable compounds. thermofisher.com | Non-volatile, polar, and thermally unstable compounds. basicmedicalkey.com |
| Typical Column | Fused silica capillary column (e.g., DB-5). | Stainless steel column packed with bonded silica (e.g., C18). basicmedicalkey.com |
| Common Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS). thermofisher.com | UV/Visible Spectrophotometer, Mass Spectrometry (MS). basicmedicalkey.com |
| Advantages | High resolution and sensitivity for chlorinated compounds. | Versatile, less risk of sample degradation from heat. basicmedicalkey.com |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone for the analysis of BDE-100, offering unparalleled sensitivity and selectivity. mdpi.com When coupled with gas or liquid chromatography, it allows for the separation, identification, and quantification of individual PBDE congeners, even in complex mixtures. mdpi.comcdc.gov
Gas chromatography is the standard separation technique for PBDEs due to their chemical and physical properties. thermofisher.com Various GC-MS configurations are employed for the analysis of BDE-100.
Gas Chromatography-Mass Spectrometry (GC/MS): This is a widely used technique for detecting organic contaminants. researchgate.net For PBDEs, GC coupled with high-resolution mass spectrometry (GC-HRMS) has traditionally been the method of choice, offering high selectivity and sensitivity. thermofisher.comthermofisher.com Magnetic sector GC-HRMS, for instance, can be operated at a resolution of 10,000 to accurately measure BDE-100. nih.gov More recently, GC coupled with Orbitrap MS technology has demonstrated excellent quantitative performance for PBDEs, providing high mass accuracy (<1.5 ppm) and resolving power, which allows for unambiguous identification and confirmation of elemental composition. thermofisher.com
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC/NCI-MS): The electron capture negative ionization (ECNI or NCI) mode is particularly sensitive for halogenated compounds like PBDEs. nih.govresearchgate.net This technique often monitors the bromide ions (m/z 79 and 81). nih.govepa.gov While highly sensitive, a drawback is that it provides limited structural information, making it difficult to differentiate isomers, and it is not suitable for quantification using ¹³C-labeled standards because carbon-containing ions are not typically generated. nih.govvu.nl
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole mass spectrometry (GC-MS/MS) has become increasingly popular for PBDE analysis. thermofisher.com It offers exceptional selectivity and sensitivity by using selected reaction monitoring (SRM), which significantly reduces interferences from complex matrices. thermofisher.comnih.gov This technique allows for the identification of co-eluting BDEs based on their characteristic fragmentation patterns. nih.gov The development of specialized capillary columns, such as the TraceGOLD TG-PBDE, has enabled rapid separation of PBDEs, including critical isobaric pairs like BDE-49 and BDE-71, in under 11 minutes, a significant improvement over older methods that could take up to 45 minutes. thermofisher.comthermofisher.com
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Triple Quadrupole GC-MS/MS | thermofisher.comthermofisher.com |
| Column | Thermo Scientific TraceGOLD TG-PBDE (15 m x 0.25 mm x 0.10 μm) | thermofisher.comthermofisher.com |
| Injector | Programmable Temperature Vaporizer (PTV) | nih.gov |
| Carrier Gas | Helium | epa.gov |
| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netresearchgate.net |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | thermofisher.comthermofisher.com |
| Example SRM Transition for BDE-100 | 563.6 → 403.8 | thermofisher.com |
| GC Oven Program Example | Initial 130°C (hold 2 min), ramp 15°C/min to 200°C, ramp 5°C/min to 280°C, ramp 10°C/min to 320°C (hold 6 min) | nih.gov |
While GC-MS is the dominant technique, liquid chromatography (LC) coupled with mass spectrometry offers a viable alternative, particularly for analyzing higher brominated PBDEs that are susceptible to thermal degradation in a hot GC injector. birmingham.ac.uk Although LC-MS can simultaneously analyze PBDEs and their hydroxylated and methoxylated metabolites, its detection limits for the parent PBDEs are often insufficient for trace-level quantification. nih.gov
An isotope dilution method using LC coupled to negative ionization atmospheric pressure photoionization tandem mass spectrometry (LC-NI-APPI-MS/MS) has been successfully developed and validated for a range of PBDEs, including BDE-100. birmingham.ac.uk In this method, analytes were separated on a C18 reversed-phase column with a gradient mobile phase. birmingham.ac.uk The use of an APPI source in negative ion mode allowed for sensitive detection, with method detection limits ranging from 12 to 30 pg. birmingham.ac.uk A key advantage of this LC-based approach is the circumvention of thermal degradation issues encountered in GC methods. birmingham.ac.uk
Isotope dilution mass spectrometry (IDMS) is a high-accuracy analytical technique and the preferred method for the precise and accurate quantification of PBDEs. vu.nlwikipedia.org This method involves adding a known quantity of an isotopically labeled version of the analyte (e.g., ¹³C-BDE-100) to the sample prior to extraction and analysis. birmingham.ac.ukwikipedia.org
These ¹³C-labeled internal standards have nearly identical chemical and physical properties to their native counterparts, meaning they behave similarly during sample preparation, extraction, cleanup, and chromatographic analysis. libios.frromerlabs.com By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, analysts can accurately calculate the concentration of the native analyte, as the labeled standard internally corrects for analyte loss at any stage of the process and compensates for matrix-related signal suppression or enhancement. thermofisher.combirmingham.ac.ukromerlabs.com
The analytical workflow typically involves:
Spiking: A known amount of a ¹³C-labeled surrogate standard solution is added to the sample before extraction. thermofisher.comthermofisher.com
Extraction & Cleanup: The sample undergoes extraction (e.g., Soxhlet) and cleanup (e.g., silica or alumina column chromatography) procedures. thermofisher.comthermofisher.com
Recovery Standard: Just before injection into the instrument, a ¹³C-labeled recovery (or syringe) standard is added to the final extract. thermofisher.comthermofisher.com This standard is used to monitor the performance of the instrument and the recovery of the internal standards. birmingham.ac.uk
This comprehensive use of labeled standards is fundamental to achieving reliable and reproducible quantitative data in complex matrices. researchgate.net
Quality Control and Reference Material Utilization in Environmental Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are essential for producing reliable and defensible data in the trace analysis of BDE-100. cdc.govresearchgate.net Given that PBDEs are ubiquitous, the risk of contamination during sample collection and preparation is high, necessitating stringent control measures. cdc.govresearchgate.net
Key QA/QC practices include:
Method Blanks: Analyzing solvent blanks with each batch of samples to monitor for contamination from glassware, solvents, and the laboratory environment. cdc.gov
Matrix Spikes: Spiking a known amount of BDE-100 and other PBDEs into a real sample matrix (e.g., bovine serum) to assess the method's accuracy and recovery. nih.gov Recoveries for BDE-100 in matrix spikes have been reported at 90 ± 1%. nih.gov
Certified Reference Materials (CRMs): The analysis of CRMs is a cornerstone of quality control. avantorsciences.comeuropa.eu These are materials with well-characterized and certified concentrations of specific analytes, produced by national metrology institutes or other accredited bodies. avantorsciences.comeurofins.com Analyzing CRMs alongside unknown samples provides an independent verification of the entire analytical method's accuracy and traceability. avantorsciences.comnemc.us For example, Standard Reference Material (SRM) 2585 (house dust) has been used to validate PBDE analysis methods. birmingham.ac.uk The recovery of BDE-100 in SRMs has been reported to be 81 ± 6%. nih.gov
The use of CRMs is mandatory for ensuring that data is comparable across different laboratories and over time, which is critical for environmental monitoring and regulatory purposes. researchgate.neteuropa.eu
Environmental Remediation and Management Strategies for Halogenated Diphenyl Ethers
Bioremediation Approaches
Bioremediation is an approach that utilizes living organisms, primarily microorganisms and plants, to degrade or detoxify hazardous substances. It is often considered a cost-effective and environmentally friendly strategy for managing contaminated sites researchgate.netnih.gov.
The biodegradation of highly chlorinated compounds like 2,2',4,5,5'-Pentachlorodiphenyl ether is challenging due to the number and position of the chlorine atoms, which make the molecule more recalcitrant nih.govnih.gov. However, various microorganisms have demonstrated the ability to degrade similar persistent halogenated compounds.
Bacterial Degradation: Recent research has identified bacterial strains capable of breaking down highly chlorinated biphenyls, which are structurally similar to pentachlorodiphenyl ethers. A notable example is the bacterium Microbacterium paraoxydans, which has been shown to degrade 2,2',4,5,5'-Pentachlorobiphenyl (B50393) (PentaCB). In one study, this bacterium achieved a 23.9% degradation rate of PentaCB (at an initial concentration of 1 mg/L) within 4 hours, reaching complete degradation within 12 hours nih.govfrontiersin.org. The optimal pH for the intracellular enzymes responsible for this degradation was found to be 6.0 nih.govfrontiersin.org. Proteomic and metabolomic studies of M. paraoxydans during PentaCB degradation revealed the upregulation of specific proteins, including an ABC transporter PentaCB-binding protein, which is involved in the uptake of the pollutant into the bacterial cell nih.govfrontiersin.org. The metabolic pathway was found to involve the production of 1,2,4-benzenetriol, a compound that feeds into multiple degradation pathways nih.govfrontiersin.org.
Bacterial degradation of persistent organic pollutants can occur under both aerobic and anaerobic conditions researchgate.net. Under aerobic conditions, bacteria often utilize oxygenase enzymes to initiate the breakdown of the aromatic rings nih.gov. Anaerobic degradation frequently proceeds through reductive dehalogenation, where chlorine atoms are removed from the molecule researchgate.net.
Fungal Transformation: Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants. Fungal cultures such as Trametes sp. and Phanerochaete sp. have shown effectiveness in degrading pentachlorophenol (B1679276) (PCP), another highly chlorinated aromatic compound researchgate.net. These fungi produce powerful extracellular enzymes that are non-specific and can break down complex molecules. While specific studies on the fungal degradation of 2,2',4,5,5'-Pentachlorodiphenyl ether are limited, the known capabilities of these fungi suggest they are promising candidates for bioremediation.
**Table 1: Microbial Degradation of 2,2',4,5,5'-Pentachlorobiphenyl (PentaCB) by *Microbacterium paraoxydans***
| Parameter | Finding | Source |
|---|---|---|
| Bacterial Strain | Microbacterium paraoxydans | nih.govfrontiersin.org |
| Compound | 2,2',4,5,5'-Pentachlorobiphenyl | nih.govfrontiersin.org |
| Initial Concentration | 1 mg/L | nih.govfrontiersin.org |
| Degradation Rate | 23.9% within 4 hours | nih.govfrontiersin.org |
| Time to Complete Degradation | 12 hours | nih.govfrontiersin.org |
| Optimal pH for Enzymes | 6.0 | nih.govfrontiersin.org |
| Key Upregulated Protein | ABC transporter PentaCB-binding protein | nih.govfrontiersin.org |
| Key Metabolite | 1,2,4-benzenetriol | nih.govfrontiersin.org |
Phytoremediation is an emerging technology that uses plants and their associated microbes to treat soil and groundwater contaminated with pollutants nih.gov. This approach can involve several mechanisms, including phytoextraction (uptake and concentration of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the rhizosphere by soil microbes stimulated by root exudates) researchgate.netmdpi.com.
The effectiveness of phytoremediation for halogenated diphenyl ethers is influenced by the compound's hydrophobicity and degree of chlorination. Compounds that are moderately hydrophobic are more likely to be taken up and translocated within plant tissues nih.gov. Highly chlorinated compounds like pentachlorodiphenyl ethers have high hydrophobicity, which tends to limit their uptake by plants nih.gov.
Research on the phytoremediation of polychlorinated biphenyls (PCBs) provides insights into the potential for similar diphenyl ether compounds. Studies have shown that while plants can metabolize some lower-chlorinated PCBs, higher-chlorinated congeners are often not metabolized nih.gov. For instance, experiments with black nightshade hairy root cultures showed the formation of hydroxylated metabolites from di- and trichlorobiphenyls, but tetrachloro- and pentachlorobiphenyl congeners were not metabolized nih.gov. This suggests that the phytoremediation potential for 2,2',4,5,5'-Pentachlorodiphenyl ether may be limited, particularly through phytoextraction and phytodegradation mechanisms. However, rhizodegradation may still play a role, as plant roots can stimulate microbial activity in the soil, which in turn can enhance the breakdown of the contaminant researchgate.net.
Physical Remediation Methodologies (e.g., adsorption, thermal desorption)
Physical remediation methods aim to separate or immobilize contaminants without chemical or biological transformation.
Adsorption: This technique involves using materials with a high surface area, such as activated carbon, to bind contaminants and prevent their migration in the environment. Adsorption is a common method for treating contaminated water and can also be applied to soils nih.gov. The hydrophobic nature of 2,2',4,5,5'-Pentachlorodiphenyl ether makes it readily adsorb to organic matter and solid matrices, and this principle is leveraged in adsorption-based remediation technologies environment-agency.gov.uk.
Thermal Desorption: Thermal desorption is an effective and widely used technology for remediating soils contaminated with organic compounds researchgate.net. The process involves heating the contaminated soil to a temperature high enough to volatilize the contaminants, which are then collected and treated mdpi.com. Key operating parameters that influence the effectiveness of thermal desorption include heating temperature and residence time researchgate.netmdpi.com.
Studies on PCBs have demonstrated the high efficiency of this method. For example, total decontamination (99.8%) of PCB-contaminated soil has been achieved under various operating conditions nih.gov. Engineering-scale experiments on soils contaminated with polycyclic aromatic hydrocarbons (PAHs) showed that a temperature of 500°C to 550°C for 20 minutes could achieve a 100% removal rate mdpi.com. Given the similar chemical properties, thermal desorption is a promising technology for the remediation of soils contaminated with 2,2',4,5,5'-Pentachlorodiphenyl ether.
Table 2: Parameters for Thermal Desorption of Organic Pollutants from Soil
| Pollutant Type | Temperature | Residence Time | Removal Efficiency | Source |
|---|---|---|---|---|
| Polychlorinated Biphenyls (PCBs) | Variable | Variable | 99.8% | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | 500-550 °C | 20 minutes | 100% | mdpi.com |
Chemical Remediation Techniques (e.g., advanced oxidation processes, photodegradation)
Chemical remediation techniques use chemical reactions to convert toxic contaminants into less harmful substances.
Advanced Oxidation Processes (AOPs): AOPs are a set of processes that rely on the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (HO•), to oxidize and degrade complex organic compounds nih.govmdpi.com. These processes can lead to the partial or total mineralization of contaminants into substances like CO₂, H₂O, and inorganic ions nih.gov. AOPs are particularly useful for treating recalcitrant compounds that are resistant to conventional treatment methods mdpi.comcdmf.org.br. Common AOPs include processes like UV/H₂O₂ and Fenton reactions nih.govmdpi.com. The addition of oxidants like hydrogen peroxide (H₂O₂) or persulfate (PS) can significantly enhance the degradation efficiency of organic pollutants when combined with UV light mdpi.com.
Photodegradation: Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, typically from UV or solar radiation nih.gov. This process can occur directly, where the contaminant molecule absorbs light and is transformed, or indirectly, where other substances in the environment absorb light and produce reactive species that then degrade the contaminant nih.gov. For many persistent organic pollutants, direct photolysis is often slow, but the process can be significantly enhanced in the presence of photosensitizers or as part of an AOP mdpi.comcdmf.org.br.
Catalytic Hydrodechlorination: Another effective chemical technique is catalytic hydrodechlorination. This process involves the use of a catalyst, such as palladium (Pd) nanoparticles, to replace chlorine atoms on a molecule with hydrogen atoms, thereby converting toxic chlorinated compounds into non-chlorinated products. In a study on 2,2',4,5,5'-Pentachlorobiphenyl, this method successfully converted the compound into biphenyl (B1667301) and cyclohexylbenzene nih.gov. This technique can be coupled with extraction methods; for instance, supercritical CO₂ can be used to extract the contaminant from the soil, after which it is passed through a reactor containing the catalyst nih.gov.
Sustainable Remediation Frameworks and Environmental Footprint Considerations
Sustainable remediation is a holistic approach that aims to manage contaminated sites in a way that is protective of human health and the environment while also being economically viable and socially responsible. This involves considering the environmental, economic, and social impacts of remediation activities throughout their entire lifecycle.
The environmental footprint of a remediation strategy is a key consideration. For instance, while thermal desorption is highly effective, it can be energy-intensive. Bioremediation and phytoremediation are often considered more sustainable due to their lower energy requirements and reduced environmental disruption researchgate.netmdpi.com. However, these biological processes can be slower and their effectiveness is highly dependent on site-specific conditions.
Developing sustainable remediation frameworks involves a comprehensive assessment of various options. This includes evaluating the long-term effectiveness, potential risks of the technology itself, resource consumption (energy, water), waste generation, and greenhouse gas emissions. For halogenated diphenyl ethers, which are subject to international regulations like the Stockholm Convention on Persistent Organic Pollutants, management strategies also include source control and environmentally sound disposal to prevent further environmental contamination dcceew.gov.au. The goal is to select a remediation strategy that effectively reduces risk from the contaminant with the minimum possible negative impact from the remediation process itself.
Research Gaps and Future Academic Directions for 2,2 ,4,5,5 Pentachlorodiphenyl Ether
Elucidation of Novel Environmental Transformation Products
A primary research gap lies in the comprehensive identification of all environmental transformation products of 2,2',4,5,5'-Pentachlorodiphenyl ether. While degradation is slow, biotic and abiotic processes can alter its structure, potentially forming compounds with different toxicities.
Future academic work should focus on:
Identifying a wider range of metabolites: Studies have begun to identify hydroxylated (OH-), methoxylated (MeO-), and methyl sulfonated (MeSO₂-) metabolites of PCB-101 in organisms like the silver crucian carp (B13450389) (Carassius auratus gibelio) mdpi.com. However, the full spectrum of transformation products in various environmental compartments (sediment, water, air) and biota remains largely uncharacterized.
Investigating abiotic degradation pathways: Research on the photodegradation and thermal degradation of PCBs suggests that dechlorination is a key process acs.org. Future studies should specifically investigate the abiotic transformation of PCB-101 under various environmental conditions to identify novel degradation products.
Characterizing fungal and microbial metabolites: The white rot fungus Phanerochaete chrysosporium has been shown to degrade 2,2',4,4',5,5'-hexachlorobiphenyl, a closely related congener, to metabolites including 4-chlorobenzoic acid and 4-chlorobenzyl alcohol researchgate.net. Similar detailed metabolic studies on PCB-101 in a wider range of fungi and bacteria are needed to uncover novel biotransformation products.
Table 1: Identified Transformation Products of 2,2',4,5,5'-Pentachlorodiphenyl Ether (PCB-101)
| Organism/Process | Transformation Products | Reference |
|---|---|---|
| Silver crucian carp (Carassius auratus gibelio) | 3-OH-PCB101, 4-OH-PCB101, 4-MeO-PCB101, 3-MeSO₂-PCB101, 4-MeSO₂-PCB101 | mdpi.com |
| Microbacterium paraoxydans | 1, 2, 4-benzenetriol | mdpi.com |
Comprehensive Understanding of Biotransformation Pathways in Understudied Species
While some data exists on the biotransformation of PCB-101 in fish and bacteria, there is a significant lack of understanding of these pathways in a broader range of ecologically important and understudied species. This knowledge is critical for accurately assessing food web bioaccumulation and potential toxic effects.
Future research should be directed towards:
Investigating biotransformation in aquatic invertebrates: Aquatic invertebrates are a crucial link in aquatic food webs, yet their ability to metabolize PCB-101 is not well understood. Research is needed to determine the metabolic capacity of key invertebrate species, such as crustaceans and mollusks.
Exploring metabolism in terrestrial organisms: The biotransformation of PCB-101 in soil organisms, such as earthworms and various insects, is another understudied area. Understanding these pathways is essential for assessing the fate of this compound in terrestrial ecosystems.
Characterizing enzymatic processes: Identifying the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the metabolism of PCB-101 in different species is a key research need acs.org. This information can help in predicting the susceptibility of different species to the toxic effects of this compound. A study on the bacterium Microbacterium paraoxydans has identified several up-regulated proteins, including ABC transporter PentaCB-binding protein and translocase protein TatA, that are involved in the degradation of PCB-101 mdpi.com.
Refinement of Predictive Models for Environmental Fate and Bioaccumulation
Accurate predictive models are essential tools for assessing the long-term environmental fate and bioaccumulation of 2,2',4,5,5'-Pentachlorodiphenyl ether. However, current models often have limitations and require refinement to improve their accuracy for specific congeners like PCB-101.
Future academic directions in this area include:
Improving model parameterization: The accuracy of environmental fate models is highly dependent on the quality of input parameters, such as partition coefficients and degradation rates rsc.orgnih.gov. There is a need for more accurate and congener-specific data for PCB-101 to improve the reliability of these models. Simple compartmental models have been shown to sometimes overpredict the concentrations of congeners like PCB-101 acs.orgservice.gov.uk.
Developing more sophisticated bioaccumulation models: Bioaccumulation models need to better account for factors such as species-specific biotransformation rates and feeding behaviors to accurately predict the concentration of PCB-101 in different trophic levels nih.gov.
Validating models with field data: There is a continuous need to validate and calibrate predictive models with real-world monitoring data for PCB-101 in various environmental matrices and organisms to ensure their accuracy and relevance.
Development of Innovative and Sustainable Remediation Technologies
The persistence of 2,2',4,5,5'-Pentachlorodiphenyl ether in the environment necessitates the development of effective and sustainable remediation technologies. While several approaches exist for PCBs in general, research is needed to optimize these for PCB-101 and to develop novel, greener solutions.
Future research in remediation should focus on:
Optimizing Nanoscale Zero-Valent Iron (nZVI) technology: The use of nZVI and bimetallic nZVI-Pd particles has shown promise for the degradation of PCB-101 in soil nih.gov. Further research is needed to enhance the efficiency, long-term stability, and delivery of these nanoparticles in various soil types and to minimize any potential ecotoxicological side effects uwo.canih.gov.
Advancing phytoremediation strategies: Phytoremediation, the use of plants to remove or degrade contaminants, is a cost-effective and environmentally friendly approach mdpi.comresearchgate.net. Future studies should identify and genetically engineer plant species with enhanced uptake and degradation capabilities specifically for PCB-101 nih.gov.
Harnessing microbial degradation: Bioremediation using microorganisms that can degrade PCBs is a promising sustainable technology nih.gov. Research should focus on isolating and characterizing novel microbial strains with high degradation efficiency for PCB-101 and on developing effective bioaugmentation and biostimulation techniques for in-situ remediation mdpi.comresearchgate.net. One study has investigated the degradation of pentachlorobiphenyl by Microbacterium paraoxydans nih.gov.
Table 2: Emerging Remediation Technologies for 2,2',4,5,5'-Pentachlorodiphenyl Ether (PCB-101)
| Technology | Description | Potential for PCB-101 Remediation | Reference |
|---|---|---|---|
| Nanoscale Zero-Valent Iron (nZVI) | Highly reactive nanoparticles that can degrade chlorinated compounds through reductive dechlorination. | Studies have shown that nZVI and bimetallic nZVI-Pd particles can effectively degrade PCB-101 in soil. | nih.gov |
| Phytoremediation | Use of plants to remove, contain, or degrade environmental contaminants. | Plants can take up and metabolize lower-chlorinated PCBs, and enhance microbial degradation in the rhizosphere. Research is needed for higher-chlorinated congeners like PCB-101. | researchgate.net |
| Microbial Bioremediation | Use of microorganisms to break down pollutants. This can involve bioaugmentation (adding specific microbes) or biostimulation (stimulating indigenous microbes). | Specific bacterial strains, such as Microbacterium paraoxydans, have been shown to degrade PCB-101. | mdpi.comnih.gov |
Integration of Omics Technologies in Ecotoxicological Investigations
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the molecular mechanisms of toxicity of 2,2',4,5,5'-Pentachlorodiphenyl ether. Integrating these technologies into ecotoxicological studies can provide a more holistic view of its effects on organisms.
Future academic research should aim to:
Apply ecotoxicogenomics: Studying changes in gene expression in response to PCB-101 exposure can help identify key pathways and molecular initiating events associated with its toxicity.
Utilize proteomics: Analyzing the proteome of exposed organisms can reveal changes in protein expression and function, providing insights into the cellular responses to PCB-101 ethz.chnih.gov. A study on Microbacterium paraoxydans used proteomics to identify proteins involved in the degradation of pentachlorobiphenyl mdpi.com.
Employ metabolomics: Metabolomic profiling can identify changes in the levels of endogenous metabolites following exposure to PCB-101, offering a snapshot of the metabolic perturbations caused by the compound escholarship.orgmdpi.com. The metabolome of Microbacterium paraoxydans was also studied to understand the degradation pathways of pentachlorobiphenyl mdpi.com.
By focusing on these research gaps and future academic directions, the scientific community can significantly advance our understanding of 2,2',4,5,5'-Pentachlorodiphenyl ether, leading to more effective strategies for protecting human and environmental health.
Q & A
Q. What are the key physical-chemical properties of PCDE-101 relevant to environmental persistence?
Answer: PCDE-101 (CAS 131138-21-1) is a chlorinated diphenyl ether with the molecular formula C₁₂H₅Cl₅O and a molecular weight of 342.433 g/mol . Its physical state at room temperature is an oil, with a calculated boiling point of 300.1°C (Le Bas method) and an experimentally reported boiling point of 231.1°C . These properties influence its environmental partitioning; for instance, its low melting point (oil) suggests high mobility in aquatic systems. The Henry's Law constant (2.2 × 10⁻² atm·m³/mol ) indicates moderate volatility, favoring atmospheric transport but limited dissolution in water . Researchers should prioritize these properties when modeling its environmental distribution or designing remediation strategies.
Q. How can researchers accurately quantify PCDE-101 in environmental samples?
Answer: Accurate quantification requires coupling gas chromatography-mass spectrometry (GC-MS) with isotope dilution techniques. Environmental samples (e.g., soil, water) should undergo solid-phase extraction (SPE) using activated carbon or C18 columns, followed by cleanup with silica gel to remove interfering compounds . For trace analysis, internal standards like 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208) can improve precision . Calibration curves should be validated using certified reference materials (e.g., 50 µg/mL in isooctane ) to ensure reproducibility .
Q. What is the current understanding of PCDE-101’s toxicity mechanisms in mammalian models?
Answer: PCDE-101 exhibits estrogenic activity and may disrupt endocrine signaling by binding to estrogen receptors (ER-α/β) . In mice, metabolites such as 2,2',4,5,5'-pentachloro-2'-hydroxydiphenyl ether have been identified, suggesting Phase I metabolism via cytochrome P450 enzymes . Chronic exposure studies report hepatic hypertrophy and altered thyroid hormone levels, likely due to competitive inhibition of thyroxine-binding globulin. Researchers should use in vitro reporter gene assays (e.g., ER-CALUX) and metabolomic profiling to elucidate dose-response relationships .
Advanced Research Questions
Q. What synthetic pathways are used to produce PCDE-101, and how do byproducts impact toxicity assessments?
Answer: PCDE-101 is synthesized via nucleophilic aromatic substitution using 3,4-dichloro-6-methoxyphenol and 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours . A critical intermediate, 2,4,4',5,5'-pentachloro-2'-methoxydiphenyl ether , is demethylated to yield PCDE-101. However, side reactions can produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a highly toxic contaminant. Researchers must employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify purity and quantify dioxin impurities, as even trace amounts (<1 ppb) can confound toxicity studies .
Q. How do environmental factors influence the degradation pathways of PCDE-101 in aquatic systems?
Answer: PCDE-101 undergoes photodegradation in surface waters, with UV light catalyzing dechlorination to form tri- and tetrachlorinated congeners . In anaerobic sediments, microbial reductive dechlorination favors substitution at the para positions, producing 2,2',5,5'-tetrachlorodiphenyl ether . Hydrolysis rates are negligible due to its stable ether linkage. Researchers should simulate these pathways using sunlight reactors (λ = 290–400 nm) and anerobic microcosms to track degradation products via LC-QTOF-MS .
Q. What methodologies are employed to resolve contradictions in PCDE-101’s bioaccumulation data across studies?
Answer: Discrepancies in bioaccumulation factors (BAFs) often arise from differences in lipid content of test organisms and exposure duration . For consistency, use OECD Test Guideline 305 with standardized lipid-normalization protocols. Isotopic labeling (e.g., ¹³C-PCDE-101 ) enables precise tracking in complex matrices, while physiologically based pharmacokinetic (PBPK) models can reconcile interspecies variability . Recent studies in mice highlight the role of enterrohepatic recirculation in prolonging half-lives, suggesting that traditional BAF calculations may underestimate retention in mammals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
